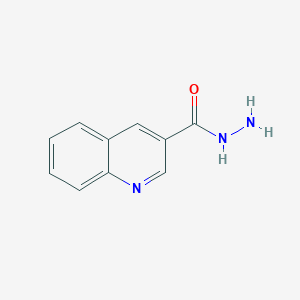

Quinoline-3-carbohydrazide

CAS No.: 59282-61-0

Cat. No.: VC7983870

Molecular Formula: C10H9N3O

Molecular Weight: 187.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59282-61-0 |

|---|---|

| Molecular Formula | C10H9N3O |

| Molecular Weight | 187.2 g/mol |

| IUPAC Name | quinoline-3-carbohydrazide |

| Standard InChI | InChI=1S/C10H9N3O/c11-13-10(14)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,11H2,(H,13,14) |

| Standard InChI Key | ZARLOFXXUFNOHB-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(C=N2)C(=O)NN |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)C(=O)NN |

Introduction

Chemical Structure and Physicochemical Properties

Quinoline-3-carbohydrazide derivatives share a core structure consisting of a quinoline ring system (a bicyclic structure with a benzene ring fused to a pyridine ring) substituted at the 3-position with a carbohydrazide moiety (-CONHNH₂). The molecular formula varies depending on substituents; for example, N''-(phenylsulfonyl)quinoline-3-carbohydrazide has the formula C₁₆H₁₃N₃O₃S and a molecular weight of 327.4 g/mol . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| logP (lipophilicity) | 2.43–2.67 | |

| Hydrogen bond acceptors | 6 | |

| Polar surface area | 68.2 Ų | |

| Solubility (logSw) | -3.50 |

The planar quinoline system and hydrogen-bonding capacity of the carbohydrazide group facilitate interactions with enzymatic targets, such as myeloperoxidase and enoyl-ACP reductase . Substituents on the phenyl ring or quinoline nitrogen modulate electronic and steric properties, influencing bioavailability and activity .

Synthetic Methodologies

Conventional Synthesis

The synthesis typically begins with the formation of ethyl 2-methylquinoline-3-carboxylate via the Conrad-Limpach reaction, involving cyclization of aniline derivatives with β-keto esters . Subsequent hydrazinolysis with hydrazine hydrate yields 2-methylquinoline-3-carbohydrazide, a key intermediate :

This intermediate reacts with aryl aldehydes to form hydrazone derivatives (e.g., N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)quinoline-3-carbohydrazide), which exhibit enhanced biological activities .

Structural Modifications

Pharmacological Activities

Antioxidant Properties

Quinoline-3-carbohydrazide derivatives inhibit reactive oxygen species (ROS) by donating hydrogen atoms or electrons. In DPPH radical scavenging assays, compounds with para-substituted electron-donating groups achieved IC₅₀ values of 12–18 μM, comparable to Trolox . The pharmacophore model identifies four critical features: one aromatic ring and three hydrogen bond acceptors, which align with the quinoline nucleus and hydrazide side chain .

Antimicrobial and Antitubercular Effects

Derivatives bearing indole or sulfonamide moieties exhibit broad-spectrum antimicrobial activity. For instance, 2-methyl-N'-[(E)-phenyl methylidene]quinoline-3-carbohydrazide inhibited Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL) . Molecular docking studies reveal strong binding to enoyl-ACP reductase (InhA), a target in Mycobacterium tuberculosis, with binding energies of -9.2 to -10.5 kcal/mol .

Mechanism of Action

Radical Scavenging Pathways

The hydrazide group donates protons to neutralize free radicals like hydroxyl (·OH) and superoxide (O₂⁻), forming stable hydrazyl radicals . Quantum mechanical calculations suggest that electron-donating substituents lower the O-H bond dissociation energy, enhancing radical quenching .

Enzyme Inhibition

In antimicrobial applications, quinoline-3-carbohydrazides disrupt bacterial cell wall synthesis by inhibiting GlcN-6-P synthase, as evidenced by molecular docking scores (GlideScore = -7.8) . The planar quinoline ring intercalates into DNA or interacts with topoisomerase IV, impairing replication .

Chemical Diversity and Structure-Activity Relationships

Systematic modifications to the quinoline core and hydrazide side chain have elucidated critical structure-activity relationships (SAR):

-

Electron-donating groups (e.g., -OCH₃) at the para position of the phenyl ring enhance antioxidant activity by stabilizing radical intermediates .

-

Bulky substituents (e.g., indole) improve antimicrobial potency by increasing hydrophobic interactions with bacterial membranes .

-

Sulfonyl groups augment metabolic stability and bioavailability, as seen in N''-(phenylsulfonyl)quinoline-3-carbohydrazide .

Future Perspectives

Despite promising in vitro results, further studies are needed to assess in vivo efficacy and toxicity. Structural optimization could focus on improving water solubility (e.g., via PEGylation) or targeting multidrug-resistant pathogens. Computational models predicting ADMET properties and synthetic scalability will accelerate clinical translation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume